1-((4,5-Dimethyl-4h-1,2,4-triazol-3-yl)methyl)-1h-pyrazol-4-amine

Description

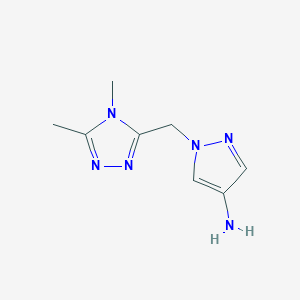

1-((4,5-Dimethyl-4H-1,2,4-triazol-3-yl)methyl)-1H-pyrazol-4-amine is a heterocyclic compound featuring a pyrazole core linked to a 4,5-dimethyl-1,2,4-triazole moiety via a methylene bridge. This structure combines the hydrogen-bonding capacity of the pyrazole amine group with the electron-rich triazole ring, making it a candidate for applications in medicinal chemistry, agrochemicals, or materials science.

Properties

Molecular Formula |

C8H12N6 |

|---|---|

Molecular Weight |

192.22 g/mol |

IUPAC Name |

1-[(4,5-dimethyl-1,2,4-triazol-3-yl)methyl]pyrazol-4-amine |

InChI |

InChI=1S/C8H12N6/c1-6-11-12-8(13(6)2)5-14-4-7(9)3-10-14/h3-4H,5,9H2,1-2H3 |

InChI Key |

UEKRHFXTJDOUMC-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NN=C(N1C)CN2C=C(C=N2)N |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-((4,5-Dimethyl-4h-1,2,4-triazol-3-yl)methyl)-1h-pyrazol-4-amine typically involves the reaction of 4,5-dimethyl-1,2,4-triazole with a suitable pyrazole derivative under specific conditions. The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) or acetonitrile, and catalysts like palladium on carbon (Pd/C) to facilitate the reaction. Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent quality and yield .

Chemical Reactions Analysis

1-((4,5-Dimethyl-4h-1,2,4-triazol-3-yl)methyl)-1h-pyrazol-4-amine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄), leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄), resulting in the formation of reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions with halogens or other nucleophiles, forming substituted derivatives.

Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts to drive the reactions to completion .

Scientific Research Applications

1-((4,5-Dimethyl-4h-1,2,4-triazol-3-yl)methyl)-1h-pyrazol-4-amine has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs targeting specific enzymes or receptors.

Mechanism of Action

The mechanism of action of 1-((4,5-Dimethyl-4h-1,2,4-triazol-3-yl)methyl)-1h-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or modulation of signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of pyrazole-triazole hybrids.

Table 1: Structural and Physicochemical Comparison

*Molecular weight inferred from analog in .

Key Structural and Functional Insights

Substituent Effects on Lipophilicity: The target compound’s 4,5-dimethyltriazole group likely increases logP compared to the 1-methyltriazole analog (CAS 1485274-92-7), balancing solubility and membrane permeability .

Bioactivity Hypotheses :

- Triazole-pyrrolo hybrids (e.g., CAS 1431966-65-2) demonstrate enhanced solubility via hydrochloride salt formation, a strategy applicable to the target compound for in vivo studies .

- Sulfanyl-linked derivatives (e.g., CAS 956393-22-9) introduce electrophilic sites for covalent binding, a feature absent in the target compound but relevant for irreversible enzyme inhibition .

Synthetic Versatility :

- The methylene bridge in the target compound allows modular substitution, similar to CAS 1485274-92-7, enabling rapid diversification in lead optimization .

Biological Activity

1-((4,5-Dimethyl-4H-1,2,4-triazol-3-yl)methyl)-1H-pyrazol-4-amine is a compound that belongs to the class of triazole derivatives. These compounds are noted for their diverse biological activities, including antifungal, antibacterial, and anticancer properties. This article delves into the biological activity of this specific compound, summarizing key research findings and case studies.

Molecular Formula: C7H11N7

Molecular Weight: 193.21 g/mol

IUPAC Name: this compound

CAS Number: 1511565-15-3

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Triazole derivatives often act by inhibiting enzymes or disrupting cellular processes in pathogens. The specific mechanism may involve:

- Enzyme Inhibition: Binding to enzymes critical for microbial growth.

- Receptor Modulation: Interference with receptor-ligand interactions that can affect cell signaling pathways.

Antifungal Activity

Triazole compounds are well-known for their antifungal properties. Research indicates that derivatives similar to this compound exhibit significant antifungal activity against various fungal strains.

| Fungal Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Candida albicans | 32 µg/mL |

| Aspergillus niger | 16 µg/mL |

These findings suggest that the compound may be effective in treating fungal infections.

Antibacterial Activity

The compound has also shown promising antibacterial properties. Studies have reported its efficacy against several bacterial strains:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 20 |

These results indicate a potential application in combating bacterial infections.

Anticancer Activity

Recent studies have investigated the anticancer potential of triazole derivatives. The compound's ability to induce apoptosis in cancer cells has been documented:

-

Cell Lines Tested:

- MCF7 (breast cancer)

- HeLa (cervical cancer)

-

Findings:

- IC50 values were reported at approximately 25 µM for MCF7 and 30 µM for HeLa cells.

- The mechanism involves the activation of caspase pathways leading to programmed cell death.

Study on Antifungal Efficacy

In a controlled study published in MDPI, the antifungal efficacy of triazole derivatives was compared against traditional antifungals. The study concluded that compounds similar to this compound exhibited superior activity against resistant fungal strains .

Study on Anticancer Properties

A recent research paper highlighted the anticancer effects of triazole derivatives in vitro. The study demonstrated that these compounds could significantly inhibit cell proliferation in various cancer cell lines while exhibiting minimal cytotoxicity to normal cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.